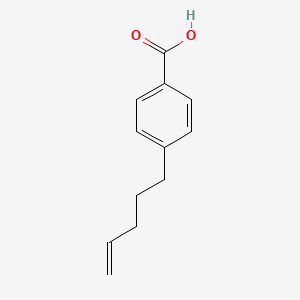

4-(Pent-4-en-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pent-4-enylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICKEGWUPLISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Benzoic Acid Derivatives in Advanced Organic Synthesis and Materials Science

Benzoic acid and its derivatives are fundamental building blocks in the world of organic chemistry. researchgate.net They are characterized by a benzene (B151609) ring attached to a carboxyl group, a structure that lends itself to a wide array of chemical transformations. wikipedia.org This versatility makes them crucial starting materials for synthesizing a diverse range of organic compounds, pharmaceuticals, and agrochemicals. researchgate.netthermofisher.com

In materials science, benzoic acid derivatives are integral to the creation of polymers, liquid crystals, and metal-organic frameworks (MOFs). researchgate.net Their rigid aromatic core and reactive carboxyl group allow for the construction of highly ordered and functional materials. For instance, the carboxyl group can be converted into esters, amides, and other functional groups, enabling the tailoring of material properties for specific applications. wikipedia.orgossila.com The incorporation of different substituents onto the benzene ring further expands the possibilities, influencing factors like solubility, thermal stability, and electronic properties.

An Overview of Research Trajectories for Unsaturated Carboxylic Acids in Academic Disciplines

Unsaturated carboxylic acids, which contain at least one carbon-carbon double or triple bond, are a major focus of research across various scientific fields. Their reactivity, stemming from the presence of both a carboxyl group and an unsaturated bond, makes them valuable for a multitude of chemical reactions. nih.govresearchgate.net

Current research is actively exploring new and efficient methods for the synthesis and transformation of these compounds. For example, studies have focused on the development of novel catalytic systems for reactions like hydrogenation, which can selectively reduce the carbon-carbon double bond without affecting the carboxylic acid group. acs.org Other areas of investigation include halodecarboxylation reactions, which can convert unsaturated carboxylic acids into haloalkenes, and fluorocyclization reactions to create complex cyclic molecules. researchgate.netfrontiersin.org These research efforts aim to provide more sustainable and selective chemical transformations for producing valuable chemicals and materials. rsc.org

The Strategic Positioning of 4 Pent 4 En 1 Yl Benzoic Acid As a Versatile Molecular Building Block

Established Synthetic Pathways for Benzoic Acid Derivatives with Alkenyl Side Chains

The introduction of alkenyl side chains onto a benzoic acid core can be achieved through several well-established synthetic transformations. These methods often involve the coupling of a benzoic acid derivative with a suitable alkenyl partner or the construction of the benzoic acid moiety on a precursor already containing the alkenyl chain.

One common approach involves the Grignard reaction , where an organomagnesium halide (Grignard reagent) reacts with a carbonyl group. For instance, the synthesis of benzoic acid can be achieved by reacting phenylmagnesium bromide with carbon dioxide (in the form of dry ice), followed by an acidic workup. gmu.eduucalgary.cayoutube.com This fundamental reaction can be adapted to create derivatives with alkenyl side chains by starting with an appropriately substituted aryl halide. A key advantage of the Grignard reaction is its ability to form new carbon-carbon bonds effectively. masterorganicchemistry.com However, a common impurity in Grignard reactions is the formation of biphenyl (B1667301) byproducts through a coupling reaction. ucalgary.ca

Another established method is the Sandmeyer reaction , which can be utilized to introduce a carboxyl group onto an aromatic ring. This multi-step sequence typically involves the diazotization of an aniline (B41778) derivative, followed by reaction with a cyanide salt to form a nitrile, which can then be hydrolyzed to the corresponding benzoic acid. google.com This pathway offers a versatile route to various substituted benzoic acids. sci-hub.se

Furthermore, the Heck reaction provides a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, catalyzed by a palladium complex. misuratau.edu.ly This reaction is known for its high stereospecificity. misuratau.edu.ly Recent advancements have even demonstrated the decarbonylative Heck coupling of aromatic carboxylic acids with terminal alkenes, offering a more direct route to stilbene (B7821643) derivatives. bohrium.com

Novel and Optimized Reaction Conditions for Enhanced Synthesis of this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its analogs. These advancements often leverage modern catalytic systems and reaction technologies.

Catalytic Approaches for Carbon-Carbon Bond Formation (e.g., Cross-Coupling, Metathesis)

Catalytic cross-coupling reactions are at the forefront of modern organic synthesis for constructing C-C bonds. The Heck reaction , a palladium-catalyzed coupling of alkenes with aryl or vinyl halides, is a prime example. organic-chemistry.org This reaction can be used to introduce alkenyl chains onto a benzoic acid framework. bohrium.com Innovations in this area include the development of phosphine-free catalyst systems that can be used in environmentally benign solvents like water, often under microwave irradiation to accelerate the reaction. organic-chemistry.org A decarbonylative version of the Heck reaction allows for the direct use of benzoic acids, which are activated in situ, to couple with terminal alkenes, yielding internal alkenes. bohrium.com

Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally friendly alternative to palladium-based systems. Simple iron salts can catalyze the coupling of Grignard reagents with alkenyl halides, often with remarkably fast reaction rates at ambient temperatures. orgsyn.org

The following table summarizes different catalytic approaches for C-C bond formation:

| Catalytic Reaction | Catalyst/Reagents | Key Features |

| Heck Reaction | Palladium complex, base | High stereoselectivity for C-C bond formation between aryl halides and alkenes. misuratau.edu.lyorganic-chemistry.org |

| Decarbonylative Heck Coupling | Palladium catalyst (e.g., Pd(TFA)2), phosphine (B1218219) ligand (e.g., dppb), Piv2O | Direct use of aromatic carboxylic acids as aryl sources. bohrium.com |

| Iron-Catalyzed Cross-Coupling | Iron salts (e.g., Fe(acac)3), Grignard reagents | Cost-effective, high reaction rates, ligand-free conditions possible. orgsyn.org |

Reductive Alkylation Techniques and Related Transformations

Reductive alkylation provides another strategic avenue for the synthesis of benzoic acid derivatives. This method typically involves the reaction of an amine with a carbonyl compound to form an imine or iminium salt, which is then reduced in situ to the corresponding amine. arkat-usa.org While primarily used for synthesizing amines, the principles can be adapted.

A more direct application to benzoic acid derivatives is the Birch reduction-alkylation . This powerful technique allows for the conversion of aromatic compounds into alicyclic intermediates. Specifically, the reduction of 2-methoxybenzoic acid derivatives can generate an intermediate enolate that can be alkylated. rushim.rursc.org This method offers high diastereoselectivity in the alkylation step, making it valuable for asymmetric synthesis. rsc.org

Microwave-Assisted and Continuous Flow Chemistry Methodologies for Esterification and Derivatization

Modern reaction technologies like microwave irradiation and continuous flow chemistry have been successfully applied to the synthesis and derivatization of benzoic acids, offering significant advantages in terms of reaction time, efficiency, and scalability. nih.govnih.govrsc.org

Microwave-assisted synthesis can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. ijprdjournal.com This is due to the efficient and uniform heating of the reaction mixture. ijprdjournal.com Microwave-assisted esterification of benzoic acids has been shown to be highly effective, leading to high yields and purity of the final products. ijprdjournal.commdpi.comnih.gov The use of catalysts like N-fluorobenzenesulfonimide under microwave irradiation has been reported for the direct esterification of various carboxylic acids. mdpi.com

Continuous flow chemistry offers excellent control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes. rsc.org The synthesis of benzoic acid derivatives has been successfully demonstrated in continuous flow systems. nih.govnih.govrsc.org For example, the esterification of benzoic acid has been studied in a continuous tubular flow reactor heated by microwaves, achieving high conversions at relatively short residence times. researchgate.netresearchgate.net

The table below highlights the advantages of these modern synthetic methodologies:

| Methodology | Key Advantages | Application Example |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. ijprdjournal.comscielo.org.mx | Esterification of benzoic acids. mdpi.comnih.gov |

| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability. rsc.org | Synthesis and esterification of benzoic acid derivatives. nih.govnih.govresearchgate.netresearchgate.net |

Principles of Green Chemistry and Sustainable Synthesis in the Preparation of this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including benzoic acid analogs. The goal is to develop processes that are more environmentally friendly and sustainable.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water. rsc.orgmdpi.com For example, the selenium-catalyzed oxidation of aldehydes to carboxylic acids can be performed in water. mdpi.com

Catalysis: Employing catalysts to enhance reaction efficiency and reduce waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated and reused. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing methods like microwave heating that can reduce energy consumption compared to conventional heating. ijprdjournal.com

One study reported the synthesis of p-anisic acid and its analogs from methyl paraben with an E-factor (a measure of waste generated) of 3.0 and 2.30 for the respective steps, without the use of transition metals. asianpubs.org The solvents used were also recovered and recycled. asianpubs.org Another example is the development of a metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) as a catalyst for the synthesis of carboxylic acids, which is considered an interesting methodology from an industrial viewpoint due to its efficiency at the gram scale. nih.gov

Considerations for Process Optimization and Scalable Production in Academic Contexts

Scaling up a chemical synthesis from the laboratory bench to a larger, preparative scale presents several challenges. Process optimization is crucial to ensure that the reaction remains efficient, safe, and economically viable.

Key considerations for process optimization and scale-up include:

Reaction Kinetics: Understanding the rate of the reaction to control it effectively on a larger scale.

Heat Transfer: Managing the heat generated by exothermic reactions is critical for safety.

Mixing: Ensuring efficient mixing of reactants becomes more challenging in larger reactors.

Purification: Developing scalable purification methods, such as crystallization, to isolate the product in high purity. nih.gov

Continuous flow chemistry is particularly well-suited for scalable production as it offers better control over these parameters compared to batch processing. rsc.org The scaling-up of a benzoic acid alkylation from a microflow capillary reactor to a milliflow reactor has been successfully studied. researchgate.net

Derivatization Strategies via the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is readily derivatized through standard organic reactions, such as esterification and amidation, to produce a variety of functionalized molecules. These transformations are fundamental in modifying the compound's physical and chemical properties and for its incorporation into larger molecular frameworks.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst or coupling agent yields the corresponding esters. For instance, esterification with methanol (B129727) or benzyl (B1604629) alcohol can be achieved, and solid acid catalysts like modified montmorillonite (B579905) K10 have been shown to effectively promote such reactions under solvent-free conditions. epa.govijstr.org Tin(II) compounds are also effective catalysts for the esterification of benzoic acids with long-chain alcohols. google.com These reactions typically proceed with high yields, demonstrating the accessibility of the carboxyl group.

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. This transformation is often facilitated by coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or by using newer reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which allows for amidation under mild conditions. lookchemmall.com Boric acid has also been demonstrated as a simple and effective catalyst for the amidation of benzoic acids with aromatic amines. asianpubs.org These methods provide access to a wide array of N-substituted 4-(pent-4-en-1-yl)benzamides.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., methanol, benzyl alcohol), Acid Catalyst (e.g., modified montmorillonite K10) or Tin(II) compound, Heat | 4-(Pent-4-en-1-yl)benzoate Ester | epa.govijstr.orggoogle.com |

| Amidation | Amine (e.g., primary or secondary amine), Coupling Agent (e.g., DCC/DMAP) or Boric Acid, Room Temperature or Heat | N-Substituted-4-(pent-4-en-1-yl)benzamide | lookchemmall.comasianpubs.org |

Reactions Involving the Terminal Alkene Functionality

The terminal double bond in this compound provides a second site for a variety of chemical transformations, including addition reactions, cyclizations, and polymerizations.

The terminal alkene is susceptible to both electrophilic and radical additions, allowing for the introduction of a wide range of functional groups at the pentenyl chain.

Electrophilic Addition: The reaction with electrophiles such as hydrogen halides (e.g., HBr) proceeds according to Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-5 of the pentenyl chain) and the bromide adds to the more substituted carbon (C-4). doubtnut.commasterorganicchemistry.com This regioselectivity is driven by the formation of the more stable secondary carbocation intermediate.

Radical Addition: In the presence of a radical initiator, radical species can add to the terminal double bond. For example, the radical addition of thiols (thiol-ene reaction) is a well-established method for the formation of carbon-sulfur bonds. researchgate.netscience.gov This reaction typically proceeds in an anti-Markovnikov fashion, with the thiol group adding to the terminal carbon.

The presence of both a carboxylic acid and a terminal alkene in the same molecule allows for intramolecular cyclization reactions to form heterocyclic structures, most notably lactones.

Lactonization: Halolactonization, particularly iodolactonization, is a powerful method for the synthesis of lactones from unsaturated carboxylic acids. wikipedia.org Treatment of this compound with iodine (I₂) and a mild base leads to the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the internal carboxylate nucleophile to form a γ-lactone. wikipedia.orgconnectjournals.combiointerfaceresearch.com This reaction is highly stereospecific and provides a route to functionalized lactone rings. Bromolactonization is also possible but can sometimes be less efficient due to competing intermolecular reactions. wikipedia.org Oxidative cyclization using hypervalent iodine reagents can also yield furan-2-ones. organic-chemistry.org

Oxyalkynylation: While less common for this specific substrate, palladium-catalyzed oxyalkynylation of unsaturated carboxylic acids with bromoalkynes represents a method for the synthesis of γ-alkynyl lactones. researchgate.net This transformation offers a route to introduce an alkyne functionality into the heterocyclic product.

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. It can undergo copolymerization with other vinyl monomers, such as styrene (B11656), in emulsifier-free emulsion polymerization. researchgate.net In such processes, the benzoic acid moiety can influence the properties of the resulting polymer, for example, by being incorporated into the polymer backbone and affecting the distribution of carboxyl groups on the surface of the polymer particles. researchgate.net The ability to participate in polymerization makes this compound a potentially useful building block for functional polymers.

Transition Metal-Catalyzed Functionalization and Complex Carbon-Carbon Bond Constructions

Transition metal catalysis offers a powerful toolkit for the functionalization of both the aromatic ring and the terminal alkene of this compound.

The terminal alkene can participate in various palladium-catalyzed cross-coupling reactions. One of the most notable is the Heck reaction, where the alkene can be coupled with aryl or vinyl halides. beilstein-journals.orgchemie-brunschwig.chresearchgate.net While direct Heck reactions on the benzoic acid itself can be challenging, derivatization to the corresponding ester or other activated forms can facilitate this transformation. beilstein-journals.org The regioselectivity of the Heck reaction on terminal alkenes can often be controlled to favor either the linear or branched product depending on the reaction conditions and ligands used. researchgate.net

Furthermore, the carboxylic acid can be used as a directing group in C-H activation reactions, enabling functionalization at the ortho position of the benzene (B151609) ring. Iridium-catalyzed C-H amination has been shown to be effective for complex benzoic acids, suggesting a potential route for the introduction of nitrogen-containing substituents ortho to the carboxyl group of this compound. nih.gov

| Reaction Type | Functional Group Involved | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Heck Vinylation | Terminal Alkene | Pd(OAc)₂, CuF₂, Benzoquinone | Styrenyl derivative | beilstein-journals.org |

| ortho-C-H Amination | Aromatic C-H bond | Iridium catalyst | ortho-Amino-4-(pent-4-en-1-yl)benzoic acid derivative | nih.gov |

| Cross-Coupling | Carboxylic Acid (as thioester) | Pd, Ni, Cu, or Rh catalyst | Ketones or decarbonylative coupling products | sioc-journal.cn |

Synthesis of Advanced Synthetic Intermediates and Precursors for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including those with biological activity. researchgate.netdokumen.pub

The ability to selectively react at either the carboxylic acid or the alkene allows for a stepwise construction of intricate molecular scaffolds. For example, the carboxylic acid can be converted to an amide, and the terminal alkene can then be used in a subsequent cyclization or cross-coupling reaction. The lactones formed via intramolecular cyclization are themselves important structural motifs found in numerous natural products and can serve as precursors for further synthetic manipulations. wikipedia.orgthieme-connect.de

Derivatives of this compound, such as its amides and esters, can be seen as building blocks for creating libraries of compounds for drug discovery and materials science. For instance, triazole-containing benzoic acid hybrids have been synthesized and evaluated for their anticancer properties. rsc.org The pentenyl side chain offers a handle for further diversification, potentially leading to the discovery of novel bioactive compounds.

Applications of 4 Pent 4 En 1 Yl Benzoic Acid in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymeric Materials Utilizing 4-(Pent-4-en-1-yl)benzoic Acid as a Monomer

The presence of a polymerizable vinyl group makes this compound a valuable monomer for the synthesis of a wide array of functional polymers. The carboxylic acid group can impart desirable properties such as hydrophilicity, pH-responsiveness, and the ability to coordinate with metal ions.

Conventional free radical polymerization is a robust and widely used technique for producing high molecular weight polymers from vinyl monomers. researchgate.net this compound can undergo radical polymerization to yield a homopolymer with pendant benzoic acid groups. These groups can then be further modified or used to create materials with specific functionalities.

Moreover, copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, offers a straightforward route to tailor the properties of the resulting polymer. By adjusting the comonomer feed ratio, properties like the glass transition temperature, solubility, and mechanical strength can be systematically varied. For instance, incorporating this compound into a polystyrene backbone can introduce functional sites for cross-linking or for the attachment of other molecules.

| Polymerization Strategy | Monomers | Potential Polymer Properties |

| Homopolymerization | This compound | pH-responsive, functionalizable backbone |

| Copolymerization | This compound, Styrene | Modified thermal and mechanical properties |

| Copolymerization | This compound, Methyl Methacrylate | Tunable hydrophilicity and reactivity |

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, polydispersity, and polymer architecture. researchgate.netwikipedia.org These methods are highly desirable for creating well-defined polymers for advanced applications. wikipedia.org

The application of these techniques to this compound would enable the synthesis of polymers with predictable chain lengths and narrow molecular weight distributions. This level of control is crucial for applications in drug delivery, nanotechnology, and surface modification. For example, RAFT polymerization could be employed to synthesize block copolymers where one block consists of poly(this compound), imparting a functional domain to the copolymer. core.ac.ukresearchgate.net

| Technique | Key Features | Potential Architectures |

| ATRP | Metal-catalyzed, tolerant to functional groups | Block copolymers, star polymers |

| RAFT | Wide range of monomers, controlled M_n and PDI | Gradient copolymers, well-defined homopolymers |

| NMP | Metal-free, simple initiation | Diblock and triblock copolymers |

Coordination polymerization, typically involving transition metal catalysts, can provide control over the stereochemistry of the polymer backbone. While more commonly applied to non-polar monomers like olefins, the development of functional group-tolerant catalysts has expanded the scope of this technique. For a monomer like this compound, coordination polymerization could potentially lead to polymers with specific tacticity (isotactic, syndiotactic, or atactic). The microstructure of a polymer significantly influences its physical properties, such as crystallinity and melting point. The synthesis of a new Zn(II) coordination polymer based on 4-(pyridin-4-yl)benzoic and formic acids has been reported, highlighting the potential for such interactions. nih.gov

Post-Polymerization Modification and Derivatization of this compound-Containing Polymers

Polymers synthesized from this compound possess two key functional handles for post-polymerization modification: the pendant carboxylic acid group and the unreacted terminal alkene (if the polymerization is conducted through the vinyl group of a comonomer or if the pentenyl group is not involved in the primary polymerization). This dual functionality opens up a vast landscape for creating highly functionalized and complex polymeric materials.

The carboxylic acid groups can be readily converted into a variety of other functional groups. For example, esterification or amidation reactions with alcohols or amines, respectively, can be used to attach different side chains, thereby altering the polymer's solubility, thermal properties, and biological interactions. cymitquimica.com

The terminal alkene groups on the pentenyl side chain are amenable to a range of efficient chemical transformations, most notably the thiol-ene "click" reaction. wiley-vch.de This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it an ideal tool for polymer modification. wiley-vch.de By reacting the alkene-containing polymer with different thiols, a diverse library of functional polymers can be generated from a single parent polymer.

Role in Supramolecular Chemistry and Crystal Engineering

The benzoic acid moiety of this compound plays a crucial role in directing the self-assembly of molecules through non-covalent interactions, a cornerstone of supramolecular chemistry and crystal engineering. rsc.org

The carboxylic acid group is a classic functional group for the formation of strong and directional hydrogen bonds. nih.gov Carboxylic acids can form robust dimeric structures through O-H···O hydrogen bonds. nih.gov This predictable interaction is a powerful tool in crystal engineering for designing specific solid-state architectures. rsc.org

In the context of this compound, the carboxylic acid can interact with other complementary functional groups, such as pyridyls or amides, to form well-defined supramolecular synthons. nih.gov These synthons can then guide the assembly of molecules into one-, two-, or three-dimensional networks. The pentenyl tail can also influence the packing of the molecules in the solid state, potentially leading to interesting crystalline morphologies or liquid crystalline phases. The formation of hydrogen-bonded co-crystals with other molecules can be used to modify physical properties such as solubility and melting point. nih.gov The interplay between the hydrogen bonding of the carboxylic acid and the van der Waals interactions of the aliphatic chain can lead to complex and functional supramolecular structures. nih.govresearchgate.net

Metal-Organic Framework (MOF) Synthesis and Reticular Design with Benzoic Acid Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. The ability to tune the structure and properties of MOFs by judiciously selecting these components is a cornerstone of reticular chemistry. Benzoic acid and its derivatives are among the most common linkers used in MOF synthesis due to the strong coordination of the carboxylate group with a variety of metal centers.

The structure of this compound makes it a prime candidate for a linker in MOF synthesis. The benzoic acid portion can coordinate to metal ions, forming the primary framework, while the terminal alkene of the pentenyl chain offers a reactive handle for post-synthetic modification. This dual functionality is highly desirable for creating complex, multifunctional MOFs.

Reticular Design Principles:

Post-Synthetic Modification:

The terminal double bond in the pentenyl group is a key feature that enables post-synthetic modification (PSM) of a MOF constructed with this linker. PSM is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying topology. Potential PSM reactions for an alkene-containing MOF include:

Polymerization: The terminal alkenes could be polymerized within the pores of the MOF to create a composite material with enhanced mechanical properties or altered sorption characteristics.

Click Chemistry: The alkene can be readily functionalized via thiol-ene click chemistry, allowing for the attachment of a wide range of molecules, including fluorescent dyes, catalytic sites, or drug molecules.

Hydrofunctionalization: Reactions such as hydroboration-oxidation or hydrogenation can be used to introduce hydroxyl groups or saturate the side chain, respectively, thereby tuning the hydrophilicity and chemical stability of the MOF.

The table below summarizes the potential impact of incorporating this compound as a linker in MOF synthesis and the subsequent possibilities for post-synthetic modification.

| Feature of Linker | Implication in MOF Synthesis | Potential Post-Synthetic Modification | Resulting MOF Property |

| Benzoic Acid Group | Strong coordination to metal centers, formation of stable framework. | Not applicable | High crystallinity and porosity. |

| Para-Substitution | Linear geometry, predictable framework topology. | Not applicable | Anisotropic properties. |

| Pent-4-en-1-yl Chain | Introduction of flexibility, potential for pore tuning. | Polymerization, Click Chemistry, Hydrofunctionalization | Modified pore environment, enhanced stability, added functionality. |

| Terminal Alkene | Reactive site for covalent modification. | Radical-initiated polymerization, Thiol-ene reaction | Composite material formation, surface functionalization. |

Contributions to the Development of Novel Optical and Optoelectronic Materials

The unique molecular architecture of this compound also lends itself to the development of advanced optical and optoelectronic materials. The aromatic core provides a degree of rigidity and can be part of a chromophoric system, while the polymerizable pentenyl group allows for its incorporation into a polymer backbone or as a pendant group.

Liquid Crystalline Polymers:

Benzoic acid derivatives are known to exhibit liquid crystalline behavior, primarily through the formation of hydrogen-bonded dimers. tandfonline.comnih.gov The incorporation of this compound into a polymer could lead to side-chain liquid crystalline polymers. nih.gov In such materials, the rigid benzoic acid moieties would act as mesogens, promoting the formation of ordered phases (e.g., nematic or smectic), while the flexible polymer backbone would provide processability. The terminal alkene could be used to crosslink the polymer chains after alignment of the liquid crystal domains, thereby locking in the ordered structure and enhancing the material's thermal and mechanical stability.

Functional Polymers for Optoelectronics:

In the field of organic optoelectronics, the properties of conjugated polymers are highly dependent on their molecular structure, including the nature of their side chains. nih.govresearchgate.netmdpi.com While the pentenyl group in this compound is not conjugated with the benzene (B151609) ring, its presence as a pendant group on a conductive polymer backbone could influence the material's morphology and, consequently, its electronic properties.

The ability to polymerize or crosslink the pendant pentenyl groups after film deposition could be advantageous for several reasons:

Morphological Stability: Crosslinking can prevent phase separation in polymer blends used in organic solar cells, leading to more stable and efficient devices.

Solvent Resistance: A crosslinked polymer network would be insoluble, which is crucial for the fabrication of multilayered devices where subsequent layers are deposited from solution.

Tunable Properties: The degree of crosslinking could be used to fine-tune the mechanical and optical properties of the polymer film.

The following table outlines the potential roles of this compound in the development of optical and optoelectronic materials.

| Application Area | Role of this compound | Resulting Material and Properties |

| Liquid Crystal Displays | Monomer for side-chain liquid crystalline polymers. | Crosslinkable liquid crystal polymer with enhanced thermal and mechanical stability. |

| Organic Light-Emitting Diodes (OLEDs) | Co-monomer or additive in emissive polymer layers. | Polymer with improved morphological stability and solvent resistance for multilayer device fabrication. |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor polymers. | Crosslinkable polymer for stabilizing the active layer morphology and improving device lifetime. |

| Optical Coatings | Monomer for creating crosslinked polymer films. | Polymer coatings with tunable refractive index and high thermal stability. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For "4-(Pent-4-en-1-yl)benzoic acid," NMR studies would confirm the presence and connectivity of the benzoic acid ring, the pentenyl chain, and their linkage.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the aliphatic protons of the pentenyl chain, and the acidic proton of the carboxyl group. The aromatic protons would likely appear as two doublets in the range of 7.2-8.1 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the pentenyl chain would exhibit complex splitting patterns in the aliphatic region (1.5-2.8 ppm), with the terminal vinyl protons appearing further downfield (around 4.9-5.9 ppm). The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For "this compound," distinct signals would be expected for the carboxyl carbon, the aromatic carbons, and the carbons of the pentenyl chain. The carboxyl carbon is the most deshielded, appearing around 170-180 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with the ipso-carbons (to which the carboxyl and pentenyl groups are attached) showing distinct chemical shifts. The aliphatic carbons of the pentenyl chain would be found in the upfield region of the spectrum, typically between 20-40 ppm, while the vinyl carbons would be in the 114-140 ppm range.

A study on 4-butylbenzoic acid provides a reference for the expected chemical shifts of the aromatic and alkyl portions of the molecule. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-Alkylbenzoic Acids

| Carbon Atom | 4-Butylbenzoic Acid (Experimental, ppm) chemicalbook.com | 4-tert-Butylbenzoic Acid (Experimental, ppm) chemicalbook.com |

| Carboxyl (C=O) | 172.9 | 172.5 |

| Aromatic (C-COOH) | 129.4 | 128.9 |

| Aromatic (C-Alkyl) | 149.3 | 157.1 |

| Aromatic (CH) | 129.9, 128.6 | 129.8, 125.3 |

| Alkyl (α-CH₂) | 35.6 | - |

| Alkyl (β-CH₂) | 33.2 | - |

| Alkyl (γ-CH₂) | 22.3 | - |

| Alkyl (δ-CH₃) | 13.9 | - |

| Alkyl (tert-butyl C) | - | 34.9 |

| Alkyl (tert-butyl CH₃) | - | 31.2 |

Note: The table presents experimental data for analogous compounds to provide a reference for the expected chemical shifts in "this compound."

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For "this compound" (C₁₂H₁₄O₂), the expected monoisotopic mass is approximately 190.0994 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxyl group or fragments from the alkyl substituent. docbrown.infoyoutube.com

Key expected fragments for "this compound" would include:

[M - OH]⁺: Loss of a hydroxyl radical (17 amu), resulting in a peak at m/z 173.

[M - COOH]⁺: Loss of the entire carboxyl group (45 amu), leading to a peak at m/z 145.

Cleavage of the pentenyl chain: Fragmentation of the C-C bonds within the pentenyl chain would produce a series of smaller fragment ions. For instance, benzylic cleavage would be a favorable process.

The mass spectrum of 4-ethylbenzoic acid shows a prominent molecular ion peak and a base peak corresponding to the loss of the methyl group from the ethyl substituent. nist.gov Similarly, the mass spectrum of 4-butylbenzoic acid exhibits a molecular ion at m/z 178 and a base peak at m/z 135, corresponding to the loss of a propyl radical. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₂H₁₄O₂]⁺ | 190 |

| [M - OH]⁺ | [C₁₂H₁₃O]⁺ | 173 |

| [M - COOH]⁺ | [C₁₁H₁₃]⁺ | 145 |

| [C₇H₄O₂]⁺ | [C₆H₄COOH]⁺ | 121 |

Note: This table is based on general fragmentation patterns of alkylbenzoic acids and provides a prediction for "this compound."

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by characteristic absorption bands of the carboxylic acid and the substituted benzene ring. A study on 4-butylbenzoic acid provides experimental and theoretical vibrational data that can be used as a reference. nih.gov

Key expected IR absorption bands include:

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

C=O stretch: A strong absorption band typically found between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid. docbrown.info

C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

C=C stretch (alkene): A band around 1640 cm⁻¹ for the terminal double bond of the pentenyl chain.

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

O-H bend: A band around 920 cm⁻¹ associated with the out-of-plane bending of the hydroxyl group in the carboxylic acid dimer.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of both the aromatic ring and the pentenyl chain are expected to give strong Raman signals. The symmetric breathing mode of the benzene ring would also be a prominent feature. The study on 4-butylbenzoic acid also includes a detailed analysis of its FT-Raman spectrum, which aids in the assignment of vibrational modes. nih.gov

Interactive Data Table: Key Vibrational Frequencies for 4-Alkylbenzoic Acids

| Vibrational Mode | 4-Butylbenzoic Acid (FTIR, cm⁻¹) nih.gov | Benzoic Acid (IR, cm⁻¹) docbrown.info | 4-Vinylbenzoic Acid (FTIR, cm⁻¹) spectrabase.com |

| O-H stretch | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |

| C=O stretch | 1685 | 1680-1700 | 1688 |

| C=C stretch (aromatic) | 1610, 1580 | 1600, 1585 | 1607, 1550 |

| C=C stretch (alkene) | - | - | 1630 |

| O-H bend | 930 | ~920 | 925 |

Note: This table compares the vibrational frequencies of analogous compounds to predict the spectral features of "this compound."

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD study of "this compound" would provide precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

While a crystal structure for "this compound" is not available, the crystal structures of many other 4-substituted benzoic acids have been reported. A common structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. researchgate.netias.ac.in This is a very strong and predictable interaction that would almost certainly be present in the crystal structure of "this compound."

In addition to hydrogen bonding, the crystal packing would be influenced by van der Waals interactions between the aromatic rings and the aliphatic chains. The flexibility of the pentenyl chain might lead to conformational disorder within the crystal lattice. Studies on other 4-alkylbenzoic acids have shown how the length and nature of the alkyl chain can influence the packing and potentially lead to the formation of liquid crystalline phases. researchgate.netnih.gov

Powder XRD would be useful for phase identification and for assessing the crystallinity of a bulk sample of "this compound."

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule. nih.govrri.res.in This analysis is performed on a known crystal structure, and therefore, the discussion for "this compound" is predictive, based on studies of similar molecules.

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. For a typical 4-alkylbenzoic acid, the Hirshfeld surface analysis would reveal:

H···H contacts: A large percentage of the surface area would be associated with van der Waals interactions between hydrogen atoms on the peripheries of the molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For substituted benzoic acids, the O···H/H···O interactions typically account for a significant percentage of the total contacts, confirming the importance of hydrogen bonding in directing the crystal packing. nih.govnih.gov

Computational and Theoretical Investigations of 4 Pent 4 En 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Pent-4-en-1-yl)benzoic acid, DFT calculations can provide a wealth of information regarding its geometry, electronic properties, and spectroscopic signatures.

Electronic Structure and Reactivity:

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(**), are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The electronic properties are further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, stability, and polarizability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.

For substituted benzoic acids, the nature and position of the substituent significantly influence the electronic properties. semanticscholar.org In this compound, the pentenyl group acts as an electron-donating group, which is expected to increase the electron density of the benzene (B151609) ring and affect the acidity of the carboxylic group. DFT calculations can quantify these effects by computing various reactivity descriptors. researchgate.net

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron. Higher EHOMO suggests better electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron. Lower ELUMO suggests better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power of a molecule. |

Spectroscopic Property Prediction:

DFT calculations are also highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.gov Furthermore, DFT can be employed to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for the assignment of experimental vibrational modes. For this compound, the calculated vibrational frequencies would help in identifying the characteristic modes of the carboxylic acid group, the benzene ring, and the pentenyl chain, including the C=C stretching of the terminal alkene.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and dynamic behavior in different environments.

Conformational Analysis:

Dynamic Behavior:

MD simulations can also provide insights into the dynamic behavior of this compound in solution. By simulating the molecule in a solvent box (e.g., water or an organic solvent), it is possible to study its solvation, aggregation behavior, and intramolecular motions over time. unimi.itrsc.org For instance, simulations can show the formation and breaking of hydrogen bonds between the carboxylic acid groups of two molecules, leading to the formation of dimers, a common feature for carboxylic acids. The dynamic behavior of the flexible pentenyl chain can also be monitored, providing information on its mobility and how it might influence the molecule's ability to interact with surfaces or other molecules.

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Search | Identification of low-energy conformers and rotational energy barriers. | Understanding the preferred shapes of the molecule due to the flexible pentenyl chain. |

| Solvation Analysis | Study of solute-solvent interactions and the structure of the solvation shell. | Predicting solubility and how the molecule behaves in different solvents. |

| Aggregation Behavior | Observation of self-assembly, such as dimer formation. | Investigating the intermolecular interactions, particularly hydrogen bonding through the carboxylic acid group. |

| Intramolecular Dynamics | Analysis of the motion of different parts of the molecule, like the pentenyl chain. | Characterizing the flexibility and dynamic nature of the molecule. |

Exploration of Quantitative Structure-Property Relationships (QSPR) for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to its physicochemical properties. aidic.it For this compound, QSPR studies can be employed to predict a wide range of properties without the need for extensive experimental measurements.

The development of a QSPR model involves calculating a set of molecular descriptors that encode the structural features of a series of related compounds, and then using statistical methods to find a mathematical relationship between these descriptors and a known property. researchgate.net For a series of substituted benzoic acids, these descriptors can include constitutional, topological, geometrical, and electronic parameters.

| Property | Examples of Relevant Descriptors | Potential Application for this compound |

|---|---|---|

| Acidity (pKa) | Electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), Hammett constants. acs.org | Predicting the dissociation constant of the carboxylic acid group. |

| Solubility | Topological indices, molecular surface area, logP. | Estimating the solubility in water and organic solvents. |

| Boiling Point/Melting Point | Molecular weight, connectivity indices, van der Waals volume. nih.gov | Predicting the phase transition temperatures. |

| Chromatographic Retention | Polarizability, dipole moment, hydrogen bonding descriptors. | Predicting its behavior in chromatographic separations. |

By developing robust QSPR models for benzoic acid derivatives, it would be possible to predict the properties of this compound and to design new derivatives with desired characteristics. researchgate.net

Mechanistic Elucidation of Reactions Involving this compound through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve studying reactions at the carboxylic acid group, the aromatic ring, or the terminal double bond of the pentenyl chain.

By using methods like DFT, it is possible to map out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and transition states. The energies of these species can then be used to calculate activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway. nih.gov

Potential Reactions for Mechanistic Study:

Esterification: The reaction of the carboxylic acid group with an alcohol. Computational modeling can help to understand the role of catalysts and the stereochemistry of the reaction.

Electrophilic Aromatic Substitution: Reactions at the benzene ring. Modeling can predict the regioselectivity (ortho, meta, or para) of the substitution based on the directing effects of the carboxylic acid and the pentenyl groups.

Reactions at the Alkene: The terminal double bond can undergo various reactions, such as hydrogenation, halogenation, or epoxidation. Computational studies can elucidate the stereochemistry and the transition state structures for these reactions. For instance, the mechanism of electrophilic addition to the double bond can be investigated in detail.

By understanding the reaction mechanisms at a molecular level, it is possible to optimize reaction conditions, predict the formation of byproducts, and design more efficient synthetic routes.

Future Research Directions and Potential Innovations in 4 Pent 4 En 1 Yl Benzoic Acid Chemistry

Exploration of Emerging Catalytic Systems for Sustainable Transformations

The dual reactivity of 4-(pent-4-en-1-yl)benzoic acid presents a compelling case for the application of advanced catalytic systems that can selectively transform one or both of its functional groups. Future research will likely focus on developing sustainable catalytic methods that offer high efficiency and atom economy.

Bifunctional catalysis, where a single catalyst activates two different functional groups within a molecule, is a particularly promising avenue. Such catalysts could facilitate intramolecular reactions or controlled polymerizations of this compound, leading to novel cyclic structures or functional polymers. The development of catalysts that can orchestrate tandem reactions, where a series of transformations occur in a single pot, will also be a key area of investigation. This approach minimizes waste and simplifies purification processes, aligning with the principles of green chemistry.

Furthermore, the terminal alkene and carboxylic acid moieties are amenable to a wide range of transformations using earth-abundant metal catalysts. Research into iron, copper, and nickel-based catalysts for reactions such as hydrofunctionalization, cross-coupling, and esterification of this compound will contribute to more sustainable chemical manufacturing. The exploration of enzymatic and biocatalytic methods also holds potential for highly selective and environmentally benign transformations of this versatile molecule.

| Catalytic Approach | Potential Transformation of this compound | Advantages |

| Bifunctional Catalysis | Intramolecular cyclization, controlled polymerization | Enhanced reaction rates and selectivity, potential for novel architectures |

| Tandem Catalysis | Multi-step synthesis in a single pot | Reduced waste, simplified procedures, increased efficiency |

| Earth-Abundant Metal Catalysis | Hydrofunctionalization, cross-coupling, esterification | Lower cost, reduced environmental impact compared to precious metals |

| Biocatalysis | Selective oxidation, reduction, or esterification | High selectivity, mild reaction conditions, environmentally friendly |

Integration into Advanced Nanoscience and Nanomaterials Applications

The distinct chemical functionalities of this compound make it an excellent candidate for the surface modification and functionalization of nanomaterials. The carboxylic acid group can act as a robust anchor to bind to the surface of various metal and metal oxide nanoparticles, such as iron oxide, gold, and titanium dioxide. This surface attachment can be used to create stable, well-dispersed nanoparticle systems.

Once anchored, the exposed pentenyl group provides a reactive handle for a multitude of secondary modifications. This terminal alkene can be leveraged for surface-initiated polymerization, creating a polymer shell around the nanoparticle core. This approach allows for the precise tuning of the nanoparticle's surface properties, such as solubility, biocompatibility, and chemical reactivity.

Another exciting prospect is the use of the alkene for "click" chemistry reactions, such as thiol-ene coupling, which would enable the straightforward attachment of a wide range of molecules, including biomolecules, fluorescent dyes, and drug molecules, to the nanoparticle surface. This versatility opens up applications in areas such as targeted drug delivery, bio-imaging, and catalysis. Furthermore, self-assembled monolayers (SAMs) of this compound on planar substrates could be used to create surfaces with tunable wettability and chemical reactivity, with potential applications in microelectronics and sensor technology.

| Nanomaterial Application | Role of this compound | Potential Impact |

| Nanoparticle Functionalization | Surface anchor (carboxylic acid) and reactive handle (alkene) | Creation of stable, functionalized nanoparticles for drug delivery, imaging, and catalysis |

| Surface-Initiated Polymerization | Monomer for polymer shell growth from nanoparticle surfaces | Tailoring of nanoparticle surface properties for specific applications |

| Self-Assembled Monolayers (SAMs) | Formation of ordered molecular layers on surfaces | Development of functional surfaces for sensors, electronics, and coatings |

| "Click" Chemistry Platform | Alkene moiety for efficient ligation of biomolecules and dyes | Facile construction of complex, multifunctional nanomaterials |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivatization Discovery

The structural motif of this compound is ripe for exploration using high-throughput screening (HTS) and combinatorial chemistry techniques. These powerful tools can accelerate the discovery of new derivatives with desirable properties for a wide range of applications, from pharmaceuticals to materials science.

A combinatorial library of this compound derivatives can be generated by systematically modifying either the carboxylic acid group, the terminal alkene, or both. The carboxylic acid can be converted into a diverse array of esters, amides, and other acid derivatives. Simultaneously, the terminal alkene can be subjected to a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroamination, to introduce new functional groups.

By employing automated synthesis platforms, vast libraries of these novel compounds can be rapidly produced. These libraries can then be screened using HTS assays to identify "hits" with specific biological activities or material properties. For example, libraries of this compound amides could be screened for potential therapeutic agents, while libraries of its polymeric derivatives could be screened for novel adhesive or coating properties. This integrated approach of combinatorial synthesis and HTS will undoubtedly unlock the full potential of the this compound scaffold.

| Derivatization Strategy | Potential Functional Group Modifications |

| Carboxylic Acid Modification | Esters, amides, acid halides, anhydrides |

| Terminal Alkene Modification | Alkanes, diols, epoxides, halides, amines |

| Dual Functionalization | Combination of carboxylic acid and alkene modifications |

Interdisciplinary Research at the Interface of Organic Synthesis and Advanced Materials Engineering

The future of innovation with this compound lies at the intersection of organic synthesis and advanced materials engineering. Collaborative, interdisciplinary research will be essential to fully realize the potential of this bifunctional molecule in creating next-generation materials with tailored functionalities.

Organic chemists can contribute their expertise in designing and executing novel synthetic routes to this compound and its derivatives, as well as developing new methods for its polymerization and grafting onto surfaces. In parallel, materials engineers can leverage their knowledge of material properties and processing to integrate these new molecules into advanced composites, smart coatings, and functional devices.

For instance, the incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, or adhesive properties. The alkene functionality could be used for post-polymerization modification, allowing for the introduction of cross-links or the attachment of other functional moieties. In the realm of smart materials, derivatives of this compound could be designed to respond to external stimuli such as light, pH, or temperature, leading to applications in sensors, actuators, and controlled-release systems. The synergy between synthetic innovation and materials design will be the driving force behind the translation of fundamental research on this compound into tangible technological advancements.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(Pent-4-en-1-yl)benzoic acid, and how does the presence of the pent-4-en-1-yl group influence reaction conditions?

Methodological Answer:

The synthesis typically involves coupling a pent-4-en-1-yl moiety to the benzoic acid core. A common approach is the Friedel-Crafts alkylation using a substituted benzoyl chloride and an allylic halide (e.g., 4-pentenyl bromide) under Lewis acid catalysis (e.g., AlCl₃). However, the unsaturated pentenyl group introduces steric and electronic challenges, requiring careful optimization of reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or toluene) to avoid polymerization of the alkene . Alternative methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative of the pentenyl chain, though this requires protection of the carboxylic acid group to prevent side reactions .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by the pent-4-en-1-yl group’s conformational flexibility?

Methodological Answer:

The allylic protons in the pent-4-en-1-yl group exhibit complex splitting due to coupling with adjacent vinyl protons and rotational isomerism. To resolve ambiguities:

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.

- Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks, identifying dynamic equilibria between conformers.

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) using software like Gaussian or ORCA .

Basic Question: What are the recommended analytical techniques for purity assessment of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities and confirm molecular mass.

- Melting Point Analysis : Compare observed melting points with literature values (e.g., >300°C for structurally similar 4-(Aminomethyl)benzoic acid ).

- Elemental Analysis (EA) : Validate C, H, and O content to confirm stoichiometry.

Advanced Question: How does the electron-withdrawing carboxylic acid group affect the reactivity of the pent-4-en-1-yl substituent in Diels-Alder reactions?

Methodological Answer:

The carboxylic acid group deactivates the benzene ring via resonance, reducing electron density at the para position. This impacts the pent-4-en-1-yl group’s ability to act as a diene or dienophile. To enhance reactivity:

- Protect the carboxylic acid as a methyl ester or tert-butyl ester to reduce electron withdrawal.

- Use high-pressure conditions or Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states in Diels-Alder reactions .

- Monitor regioselectivity via X-ray crystallography (SHELX refinement ) or NOE NMR experiments.

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential irritant vapors from the carboxylic acid group.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced Question: How can computational modeling predict the biological activity of this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., tyrosinase, as seen in benzoic acid derivatives ).

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity.

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Advanced Question: What strategies mitigate challenges in crystallizing this compound due to its unsaturated side chain?

Methodological Answer:

- Co-crystallization : Introduce co-formers (e.g., nicotinamide) via solvent-drop grinding to stabilize the lattice.

- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) to slow nucleation and improve crystal quality.

- Cryocrystallography : Collect data at 100 K to reduce thermal motion artifacts. Refine structures using SHELXL .

Basic Question: How does the pent-4-en-1-yl group influence the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

The hydrophobic pentenyl chain reduces aqueous solubility, while the carboxylic acid group enhances polarity. For solubility optimization:

- pH Adjustment : Deprotonate the carboxylic acid (pH > 4.2) to form a water-soluble carboxylate.

- Co-solvents : Use DMSO or ethanol (20–30% v/v) in buffer systems for biological assays .

Advanced Question: What spectroscopic evidence distinguishes this compound from its saturated analog (4-pentylbenzoic acid)?

Methodological Answer:

- IR Spectroscopy : The C=C stretch (~1640 cm⁻¹) confirms the alkene in the pentenyl chain.

- ¹³C NMR : A deshielded signal at ~125–130 ppm corresponds to the vinyl carbons.

- UV-Vis : Conjugation between the benzene ring and double bond results in a λmax shift (e.g., 260 → 275 nm) .

Advanced Question: How can researchers address discrepancies in reported biological activity data for benzoic acid derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition ).

- Control Experiments : Verify purity via HPLC and confirm stereochemistry (if applicable) using chiral chromatography.

- Reproducibility Checks : Replicate studies under identical conditions (pH, temperature, solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.